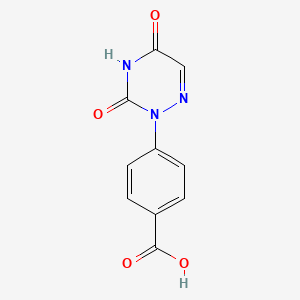

4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

Description

4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid (CAS: 18510-65-1) is a triazinone derivative featuring a benzoic acid substituent attached to a 1,2,4-triazin-2(3H)-yl core. This compound is characterized by its six-membered triazinone ring, which contains two ketone groups at positions 3 and 5, and a partially reduced (4,5-dihydro) structure. The benzoic acid moiety enhances its polarity, making it a versatile intermediate in pharmaceutical synthesis and chemical research .

Propriétés

IUPAC Name |

4-(3,5-dioxo-1,2,4-triazin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-8-5-11-13(10(17)12-8)7-3-1-6(2-4-7)9(15)16/h1-5H,(H,15,16)(H,12,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDCOBBOCPZLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C(=O)NC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743194 | |

| Record name | 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18510-65-1 | |

| Record name | 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Semicarbazone Cyclization Pathway

A foundational method, detailed in EP0737672A2, involves the condensation of 4-carboxybenzaldehyde semicarbazone with hydrazine derivatives. The reaction proceeds via:

-

Formation of Semicarbazone Intermediate :

-

4-Carboxybenzaldehyde reacts with semicarbazide hydrochloride in ethanol under reflux (80°C, 4 hours) to yield the semicarbazone intermediate.

-

Solvent : Ethanol/water mixture (3:1 v/v).

-

Catalyst : Hydrochloric acid (0.1–1.0 eq).

-

-

Ring-Closure Reaction :

-

Oxidation to Dione :

Direct Substitution on Benzoic Acid

An alternative route, adapted from CN115611880A, employs nucleophilic substitution on halogenated benzoic acids:

-

Halogenation :

-

4-Aminobenzoic acid is diazotized and chlorinated using CuCl₂ in HCl, yielding 4-chlorobenzoic acid.

-

-

Triazine Ring Introduction :

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Temperature and Time Control

-

Cyclization : Temperatures >140°C lead to decomposition, reducing yields by 15–20%.

-

Oxidation : Prolonged reaction times (>5 hours) increase triazine-3,5-dione impurities to 12%.

Industrial-Scale Production Considerations

Purification Techniques

-

Recrystallization : Methanol/water (4:1) achieves >98% purity.

-

Chromatography : Silica gel column with ethyl acetate/hexane (1:2) removes residual diglyme.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Challenges and Mitigation Strategies

Impurity Formation

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of more oxidized derivatives.

Reduction: Reduction reactions could convert the compound into less oxidized forms.

Substitution: The benzoic acid moiety might participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid may have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

Medicine: Possible applications in drug development or as a pharmacophore in medicinal chemistry.

Industry: Use in the production of specialty chemicals or materials.

Mécanisme D'action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The following table highlights key structural features, applications, and research findings for compounds sharing the triazinone core but differing in substituents:

Key Research Findings

- Target Compound : The benzoic acid group improves aqueous solubility, facilitating its use in coupling reactions (e.g., amide bond formation) for drug development .

- Diclazuril : Binds selectively to parasite-specific proteins, with chlorine atoms enhancing hydrophobic interactions and target affinity .

Distinctive Features of the Target Compound

- Chemical Reactivity: The carboxylic acid group enables conjugation with amines or alcohols, distinguishing it from non-polar derivatives like Diclazuril.

- Synthetic Utility: Frequently stocked commercially (e.g., 500 g batches) as a precursor for triazinone-based libraries, unlike proprietary compounds such as Ethanamizuril .

- Structural Uniqueness: Contrasts with 4-(3,5-dioxo-1,2,4-triazolidin-1-yl)benzoic acid (CID 39869836), which has a five-membered triazolidinone ring, altering electronic properties and biological activity .

Activité Biologique

4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid (CAS No. 18510-65-1) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

The molecular formula of this compound is C10H7N3O4, with a molecular weight of 233.18 g/mol. It exhibits a predicted density of 1.59 g/cm³ and an acid dissociation constant (pKa) of approximately 4.28 .

Synthesis and Characterization

The compound can be synthesized through multi-step chemical processes involving the reaction of appropriate precursors. Characterization techniques such as NMR and HPLC are commonly employed to confirm the purity and structure of the synthesized compound .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. In vitro assays demonstrated that the compound exhibits significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 8 to 15 mm depending on the concentration used .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 9 |

| Enterococcus faecium | 10 |

Antifungal Activity

The compound also demonstrated antifungal properties against Candida albicans, with a reported inhibition zone of 8 mm. This suggests its potential use in treating fungal infections .

Antibiofilm Activity

In addition to antimicrobial effects, the compound exhibited moderate antibiofilm activity against Staphylococcus aureus, indicating its potential role in preventing biofilm formation in clinical settings. The minimum biofilm eradication concentration (MBEC) was determined to be 125 µg/mL .

Toxicity Assessment

Toxicity studies conducted on aquatic organisms such as Daphnia magna showed that while some derivatives exhibited moderate to high toxicity, the parent compound had significantly lower toxicity compared to others tested in the same series . This highlights its potential as a safer alternative in pharmaceutical applications.

Case Studies

- Study on Antimicrobial Efficacy : A study published in MDPI evaluated various derivatives of triazine compounds for their antimicrobial properties. The results indicated that modifications to the triazine core could enhance antimicrobial efficacy while reducing toxicity profiles .

- Assessment of Antibiofilm Properties : Another research effort focused on evaluating the antibiofilm properties of triazine derivatives against clinical isolates. The findings suggested that structural modifications could improve their effectiveness against biofilms formed by resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid, and how are yields optimized?

- Methodology : The compound is typically synthesized via multi-step reactions. A common approach involves refluxing precursors (e.g., hydrazides or triazole derivatives) with substituted benzaldehydes in ethanol or DMSO under acidic catalysis (e.g., glacial acetic acid). For example, triazole intermediates can be prepared by refluxing hydrazides in DMSO for 18 hours, followed by purification via recrystallization (water-ethanol) to achieve ~65% yield . Optimization includes controlling reaction time, solvent selection (e.g., DMSO for high polarity), and stoichiometric ratios.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, with δ values for aromatic protons typically between 6.9–7.3 ppm and carbonyl groups at ~170–175 ppm . Mass spectrometry (MS) confirms molecular weight, while UV-Vis spectroscopy (e.g., λmax ~250–300 nm) identifies π→π* transitions in aromatic systems . Melting point analysis (e.g., 139–143°C) and thin-layer chromatography (TLC) assess purity .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodology : Stability studies involve incubating the compound in buffers (pH 1–12) at 25–60°C for 24–72 hours. Samples are analyzed via HPLC to monitor degradation products or changes in peak area. For example, triazine derivatives may hydrolyze under alkaline conditions, requiring neutral pH for storage .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

- Methodology : Contradictions arise from dynamic rotational isomerism or solvent effects. Advanced techniques like 2D NMR (COSY, HSQC) and variable-temperature NMR can distinguish between conformers. For example, in DMSO-d6, hindered rotation of the triazine ring may split peaks, which coalesce at elevated temperatures . Computational modeling (DFT/B3LYP) predicts stable conformers and validates experimental data .

Q. What strategies are effective in enhancing the biological activity of this compound through structural modification?

- Methodology : Introduce electron-withdrawing groups (e.g., Cl, NO2) to the benzoic acid moiety to improve receptor binding. For instance, dichloro-substituted derivatives show enhanced antimicrobial activity due to increased lipophilicity . Alternatively, coupling with thiazole or pyrazole rings (e.g., via Suzuki-Miyaura cross-coupling) can modulate pharmacokinetic properties . Bioactivity is validated via in vitro assays (e.g., MIC tests for antimicrobial activity) .

Q. How do substituents on the triazine ring influence reactivity in cross-coupling reactions?

- Methodology : Electron-deficient triazines (e.g., with dioxo groups) act as electrophilic centers, facilitating nucleophilic aromatic substitution. Substituents like amino or methoxy groups alter electronic density, which is quantified via Hammett constants. For example, methoxy groups increase electron density, reducing reactivity in Pd-catalyzed couplings . Kinetic studies (e.g., monitoring reaction progress via LC-MS) identify optimal substituent patterns .

Q. What computational tools are recommended for predicting the compound’s interaction with biological targets?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to enzymes (e.g., dihydrofolate reductase). Pharmacophore modeling (e.g., using Schrödinger Suite) identifies critical interaction sites, such as hydrogen bonding with the triazine carbonyl . QSAR models correlate substituent effects with IC50 values .

Methodological Challenges

Q. How can researchers ensure purity in multi-step syntheses, particularly when byproducts share similar physical properties?

- Methodology : Combine orthogonal techniques:

- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar byproducts .

- Spectroscopy : High-resolution MS (HRMS) distinguishes isobaric impurities .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .

Q. What experimental designs are optimal for studying the compound’s photodegradation in environmental matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.